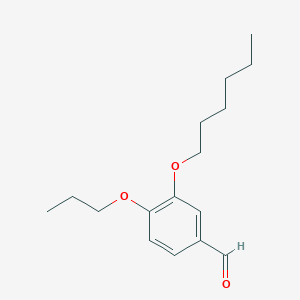
3-(Hexyloxy)-4-propoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hexyloxy)-4-propoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with a hexyloxy group at the third position and a propoxy group at the fourth position, along with an aldehyde functional group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexyloxy)-4-propoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of 4-hydroxybenzaldehyde with 1-bromohexane and 1-bromopropane in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another approach involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
3-(Hexyloxy)-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol; lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(Hexyloxy)-4-propoxybenzoic acid.
Reduction: Formation of 3-(Hexyloxy)-4-propoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-(Hexyloxy)-4-propoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
作用机制
The mechanism of action of 3-(Hexyloxy)-4-propoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of the target.
相似化合物的比较
Similar Compounds
3-(Hexyloxy)-4-methoxybenzaldehyde: Similar structure with a methoxy group instead of a propoxy group.
3-(Hexyloxy)-4-ethoxybenzaldehyde: Similar structure with an ethoxy group instead of a propoxy group.
3-(Hexyloxy)-4-butoxybenzaldehyde: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness
3-(Hexyloxy)-4-propoxybenzaldehyde is unique due to its specific combination of substituents, which can influence its reactivity, physical properties, and potential applications. The presence of both hexyloxy and propoxy groups provides a balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications in different fields.
属性
CAS 编号 |
650606-32-9 |
|---|---|
分子式 |
C16H24O3 |
分子量 |
264.36 g/mol |
IUPAC 名称 |
3-hexoxy-4-propoxybenzaldehyde |
InChI |
InChI=1S/C16H24O3/c1-3-5-6-7-11-19-16-12-14(13-17)8-9-15(16)18-10-4-2/h8-9,12-13H,3-7,10-11H2,1-2H3 |
InChI 键 |
SROYYCFTGOZKJB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=C(C=CC(=C1)C=O)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


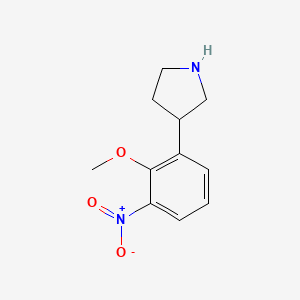
![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)
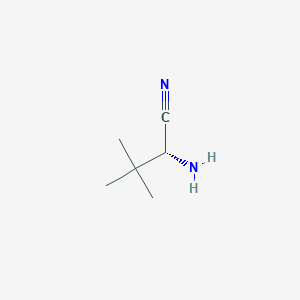
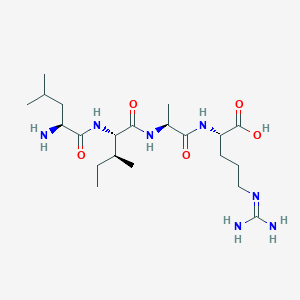
![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)
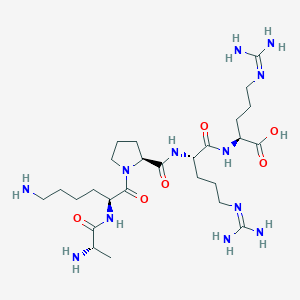
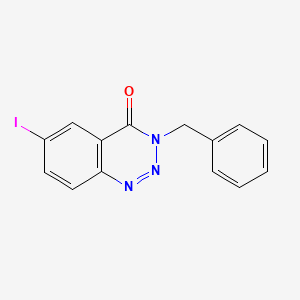
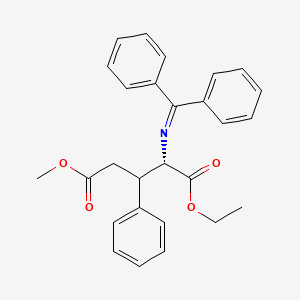

![1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}](/img/structure/B15169603.png)
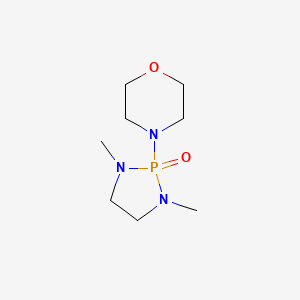
![2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one](/img/structure/B15169614.png)

![N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15169620.png)
